molecular formula C10H15ClFN B2585109 2-(4-Fluorophenyl)-2-methylpropan-1-amine hydrochloride CAS No. 1312760-45-4

2-(4-Fluorophenyl)-2-methylpropan-1-amine hydrochloride

Cat. No. B2585109
CAS RN: 1312760-45-4
M. Wt: 203.69
InChI Key: QWZDJUSXNORQHQ-UHFFFAOYSA-N
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Description

Chemical Reactions Analysis

The chemical reactions involving “2-(4-Fluorophenyl)-2-methylpropan-1-amine hydrochloride” are not explicitly mentioned in the available resources .

Scientific Research Applications

Crystal Structure Analysis

The compound 2-(4-Fluorophenyl)-2-methylpropan-1-amine hydrochloride has been studied for its crystal structure. A study by Gao Yu (2014) focused on the crystal structure of a similar compound, providing insights into its molecular interactions and stabilization mechanisms through hydrogen bonds and weak π-π stacking interactions (Gao, 2014).

Chemical Synthesis and Modification

The synthesis and chemical modification of compounds related to this compound have been explored. For instance, Bombek et al. (2004) investigated the electrophilic amination of 4-fluorophenol, which is a key step in synthesizing such compounds (Bombek et al., 2004).

Antitumor Properties

Research by Bradshaw et al. (2002) highlighted the antitumor properties of a related class of compounds, 2-(4-aminophenyl)benzothiazoles, which were modified to improve metabolic stability and efficacy against tumor cells (Bradshaw et al., 2002).

Anti-Influenza Virus Activity

Oka et al. (2001) synthesized novel tricyclic compounds with a unique amine moiety derived from 4-fluorophenyl, which showed potent anti-influenza A virus activity, indicating potential therapeutic applications (Oka et al., 2001).

Antibacterial Activity

The antibacterial activity of compounds related to this compound has been studied, as indicated by Uwabagira et al. (2018), who synthesized compounds with potential antibacterial properties (Uwabagira et al., 2018).

Corrosion Inhibition

Research into the inhibition of corrosion by similar compounds, as conducted by Leçe et al. (2008), suggests potential applications in protecting materials like mild steel in corrosive environments (Leçe et al., 2008).

Drug Metabolism

Studies on drug metabolism, such as the one by Teffera et al. (2013), have investigated the pharmacokinetics of novel compounds containing elements like 4-fluorophenyl, which can inform drug development processes (Teffera et al., 2013).

Polymer Electrolytes

Kim et al. (2011) explored the synthesis of polymer electrolytes using activated fluorophenyl-amine reaction, demonstrating applications in materials science (Kim et al., 2011).

Monoamine Oxidase B (MAO-B) Studies

Research by Nag et al. (2011) synthesized fluorine-18 labeled analogues of l-deprenyl, a compound structurally related to this compound, for studies on monoamine oxidase B (MAO-B), which is significant in neurology and pharmacology (Nag et al., 2011).

Antidepressive Activity

Investigations into the antidepressive activity of related compounds, as conducted by Yuan (2012), indicate the potential use of such chemicals in the treatment of mood disorders (Yuan, 2012).

Anti-Inflammatory Activity

Sun et al. (2019) studied fluorine-substituted compounds for their anti-inflammatory properties, contributing to the understanding of such compounds in medical applications (Sun et al., 2019).

Safety and Hazards

The safety and hazards of a compound refer to its potential risks and precautions when handling it. The safety data sheet for a similar compound, “2-(4-Fluorophenyl)ethylamine”, mentions that it is combustible, causes severe skin burns and eye damage, and may cause respiratory irritation .

Future Directions

The future directions for “2-(4-Fluorophenyl)-2-methylpropan-1-amine hydrochloride” are not explicitly mentioned in the available resources .

properties

IUPAC Name

2-(4-fluorophenyl)-2-methylpropan-1-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14FN.ClH/c1-10(2,7-12)8-3-5-9(11)6-4-8;/h3-6H,7,12H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWZDJUSXNORQHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CN)C1=CC=C(C=C1)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15ClFN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1312760-45-4
Record name 2-(4-fluorophenyl)-2-methylpropan-1-amine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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